

Application Note: Pharmacokinetic Profiling of Fluorooxan-Containing Molecules

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Compound of Interest

Compound Name: (3R,4R)-3-fluorooxan-4-amine

CAS No.: 1631027-04-7

Cat. No.: B2874021

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Abstract

The incorporation of a fluorooxan (fluorinated tetrahydropyran) moiety is a high-value strategy in medicinal chemistry to modulate lipophilicity, block metabolic soft spots, and induce specific conformational preferences via the anomeric effect. However, this structural motif presents unique pharmacokinetic (PK) challenges, including potential oxidative defluorination and altered transporter affinity. This Application Note provides a comprehensive guide to profiling these molecules, moving beyond standard ADME workflows to include ¹⁹F-NMR-guided metabolic tracking and defluorination risk assessment.

Introduction: The Fluorooxan Advantage and Liability

The fluorooxan moiety offers a distinct advantage in "escaping flatland" (increasing character) while modulating the physicochemical properties of the ether oxygen.

- **Dipole Modulation:** The strong electron-withdrawing nature of fluorine reduces the basicity of the oxane oxygen, potentially reducing HERG liability and improving permeability.

- Conformational Control: Strategic placement of fluorine can lock the oxane ring into a specific chair conformation due to dipole-dipole repulsion or the gauche effect, enhancing target binding affinity [1].

However, the PK profile is complicated by the strength of the C-F bond (

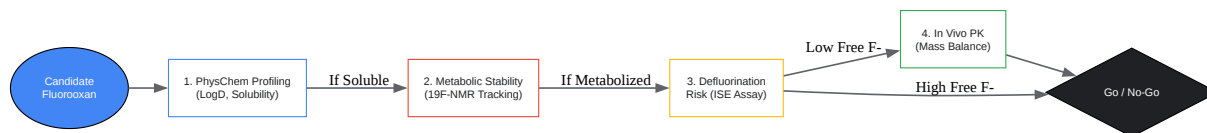
kcal/mol). While generally stable, oxidative metabolism at the

-carbon (relative to oxygen) or

-carbon (relative to fluorine) can lead to unstable intermediates that spontaneously eliminate hydrogen fluoride (HF), leading to toxicity [2].[1]

Strategic Workflow

The following workflow integrates physicochemical analysis with specialized fluorine-tracking assays.



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Figure 1: Integrated PK workflow for fluorooxan candidates, prioritizing early detection of fluoride release.

Protocol A: ¹⁹F-NMR Guided Metabolic Stability

Standard LC-MS/MS often fails to quantify all fluorinated metabolites due to ionization differences. ¹⁹F-NMR (Quantitative NMR) is the gold standard for fluorooxans because the fluorine signal is distinct from biological background, allowing for a complete "mass balance" in vitro without radiolabeling [3].

Materials

- Matrix: Pooled Liver Microsomes (Human/Rat) or Hepatocytes.
- Internal Standard:
 - Trifluorotoluene (TFT) or 5-Fluorocytosine (encapsulated in capillary to avoid interaction).
- Instrument: 500 MHz (or higher) NMR with a cryoprobe optimized for fluorine.

Experimental Procedure

- Incubation:
 - Prepare substrate at 50 μ M (higher than typical LC-MS to ensure NMR signal) in phosphate buffer (pH 7.4).
 - Add microsomes (1 mg/mL protein) and pre-incubate for 5 min at 37°C.
 - Initiate reaction with NADPH-regenerating system.
 - Run timepoints: 0, 15, 30, 60 min.
- Quenching:
 - Add 2 volumes of ice-cold Acetonitrile (ACN) to precipitate proteins.
 - Critical Step: Centrifuge at 4,000 x g for 20 min.
- Sample Prep for NMR:
 - Evaporate supernatant under nitrogen (to remove ACN which may obscure signals).
 - Reconstitute in

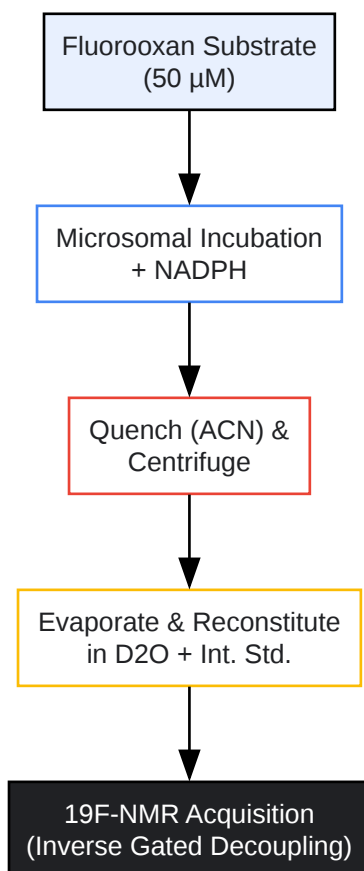
containing the internal standard.
- Acquisition:
 - Pulse sequence: Inverse gated decoupling (to eliminate NOE enhancement and ensure quantitative integration).

- Relaxation delay (): Must be (typically 5-10 seconds for fluorinated small molecules).
- Scans: 128–512 scans depending on concentration.

Data Analysis

Calculate the Metabolic Stability Index (MSI):

Note: If the total integral decreases over time, this indicates "loss of fluorine" (defluorination) or formation of insoluble metabolites.



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Figure 2: Step-by-step workflow for ^{19}F -NMR metabolic profiling.

Protocol B: Assessment of Oxidative Defluorination

Oxidative defluorination is a safety risk. If a CYP enzyme hydroxylates the carbon adjacent to the fluorine (or the ether oxygen in the oxane ring), the resulting hemiacetal/hemiketal can collapse, releasing free fluoride (

). High levels of

cause skeletal fluorosis and nephrotoxicity [4].

Mechanism of Danger

The most common pathway for fluorooxan instability is CYP-mediated

-hydroxylation:

- Hydroxylation at the C-H bond
to the oxygen.
- Ring opening to an aldehyde/ketone.
- Subsequent
-elimination of Fluoride.

Assay: Ion-Selective Electrode (ISE) Detection

This assay quantifies free fluoride ions released during microsomal incubation.

- Incubation: Perform a standard microsomal incubation (as in Protocol A) but scale up volume to 1 mL.
- Conditioning: Mix the post-incubation supernatant 1:1 with TISAB II (Total Ionic Strength Adjustment Buffer). This buffer fixes the pH at 5.0–5.5 and decomplexes fluoride from metal ions.
- Measurement:
 - Use a Fluoride Ion-Selective Electrode (e.g., Orion).

- Calibrate with NaF standards (0.1 μM to 100 μM).
- Calculation:

Interpretation:

- Release: Metabolically stable C-F bond.
- Release: High Risk. Structural modification required (e.g., adding a gem-dimethyl group to block the -position).

Physicochemical Profiling: The "Fluorine Effect"[1] [2]

Fluorine substitution on the oxane ring significantly alters lipophilicity (

) and aqueous solubility.

Comparative Data Table

Typical shifts observed when introducing fluorine to a tetrahydropyran (oxane) scaffold:

Property	Effect of Fluoro-substitution	Mechanistic Reason
LogP (Lipophilicity)	Increases by ~0.2 to 0.4 units	Fluorine is more lipophilic than Hydrogen; however, the dipole moment can mitigate this if F is close to a polar center.
pKa (of nearby amines)	Decreases by 1.0 to 2.0 units	Strong inductive effect () pulls electron density, making nearby basic centers less available for protonation.
Metabolic Stability	Variable (Context Dependent)	Blocks metabolism at the C-F site, but may activate adjacent C-H bonds due to ring activation.
Solubility	Generally Decreases	Increased lipophilicity and solid-state lattice energy (stronger crystal packing).

Protocol C: Miniaturized Shake-Flask LogD

Because fluorooxans can be volatile or lack UV chromophores, standard HPLC methods may struggle.

- Partitioning: Dissolve compound in Octanol-saturated PBS (pH 7.4).
- Equilibration: Shake for 4 hours at 25°C.
- Quantification: Use ¹⁹F-NMR (from Protocol A) to quantify the compound in both the Octanol and Aqueous phases.
 - Advantage:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) No need for calibration curves if using an internal standard; simply compare the integrals of the F-signal in both phases.

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